6-Ethoxy-2-propyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2-propyl-4-quinolinol is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-propyl-4-quinolinol typically involves the reaction of 2-propyl-4-quinolinol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
2-Propyl-4-quinolinol+Ethyl iodideK2CO3,DMFthis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-propyl-4-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction could produce various hydroquinoline compounds .
Scientific Research Applications
6-Ethoxy-2-propyl-4-quinolinol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-propyl-4-quinolinol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the chaperone domain of heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stability . This inhibition can lead to the disruption of cellular processes and has potential therapeutic implications in treating diseases such as cancer and neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties and used in various pharmaceutical applications.
Ethoxyquin: A related compound used as an antioxidant in animal feed and studied for its neuroprotective effects.
Uniqueness
6-Ethoxy-2-propyl-4-quinolinol is unique due to its specific ethoxy and propyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1070879-92-3 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
6-ethoxy-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO2/c1-3-5-10-8-14(16)12-9-11(17-4-2)6-7-13(12)15-10/h6-9H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
UYJKXKJQZDESSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.